5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide
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Overview
Description
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide is a complex organic molecule featuring a pyrimidine ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amidine derivative under acidic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Furan Ring Synthesis: The furan ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrimidine and furan rings, which are common in many bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicinal chemistry, the compound could be explored for drug development. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism by which 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and carboxamide groups could play crucial roles in binding to these targets, while the furan and pyrimidine rings might facilitate interactions through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to the presence of both furan rings and the specific arrangement of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-12(2)20-17(19-11)24-10-14-5-6-15(23-14)16(21)18-9-13-4-3-7-22-13/h3-8H,9-10H2,1-2H3,(H,18,21) |
InChI Key |
WSUDDXOACIZMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
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